3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide
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Overview
Description
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities. This compound, with its multiple functional groups, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrazole Rings: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of Functional Groups: Chlorination, nitration, and trifluoromethylation are carried out using appropriate reagents such as thionyl chloride, nitric acid, and trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide).
Cyclization: Catalysts like copper(I) iodide, bases like potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Material Science: Use in the synthesis of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-1H-pyrazol-1-yl]propyl}propanamide
- **3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-1H-pyrazol-1-yl]propyl}propanamide
- **3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-1H-pyrazol-1-yl]propyl}butanamide
Uniqueness
The unique combination of functional groups in 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide provides it with distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, while the trifluoromethyl group enhances its metabolic stability and lipophilicity .
Properties
Molecular Formula |
C16H18ClF3N6O3 |
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Molecular Weight |
434.80 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]propanamide |
InChI |
InChI=1S/C16H18ClF3N6O3/c17-11-9-24(23-15(11)26(28)29)7-4-14(27)21-5-1-6-25-12(10-2-3-10)8-13(22-25)16(18,19)20/h8-10H,1-7H2,(H,21,27) |
InChI Key |
UKAGBZPBUFMVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCNC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl)C(F)(F)F |
Origin of Product |
United States |
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